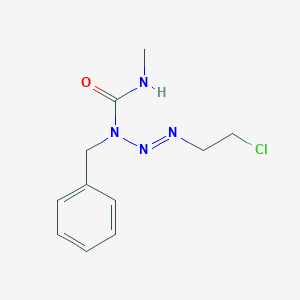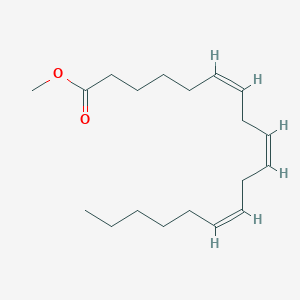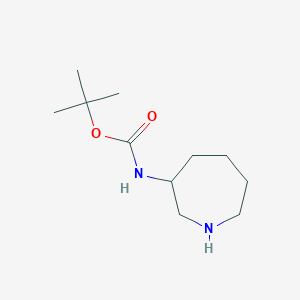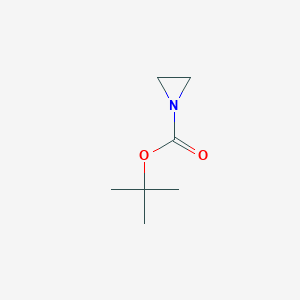
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCNU, and it is a member of the nitrosourea family of chemicals. BCNU has been used in various fields of research, including cancer research, neurobiology, and pharmacology.
Mécanisme D'action
BCNU works by alkylating DNA, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. BCNU has a high affinity for DNA, and it can cross the blood-brain barrier, making it an effective treatment for brain tumors.
Effets Biochimiques Et Physiologiques
BCNU has been shown to have both acute and chronic toxic effects on the body. Acute exposure to BCNU can cause nausea, vomiting, and bone marrow suppression. Chronic exposure to BCNU has been associated with an increased risk of secondary cancers, such as leukemia. BCNU has also been shown to have neurotoxic effects, which can lead to cognitive impairment and peripheral neuropathy.
Avantages Et Limitations Des Expériences En Laboratoire
BCNU has several advantages for use in lab experiments. It is a potent DNA alkylating agent that can induce cell death in cancer cells. It is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors. However, BCNU has several limitations for use in lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, which can make it difficult to maintain consistent exposure levels.
Orientations Futures
There are several future directions for research on BCNU. One area of research is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to BCNU treatment. Additionally, further research is needed to understand the long-term effects of BCNU exposure on the body and to develop strategies to minimize these effects.
Conclusion:
In conclusion, BCNU is a synthetic compound that has been widely used in scientific research for its unique properties. It is a potent DNA alkylating agent that has been used in cancer treatment and neurobiology research. BCNU has several advantages for use in lab experiments, but it also has limitations due to its toxicity and short half-life. Future research on BCNU will focus on improving its efficacy and reducing its toxicity, identifying biomarkers for patient response, and understanding the long-term effects of exposure.
Méthodes De Synthèse
BCNU is synthesized by the reaction of 1,2-dichloroethane and sodium azide in the presence of sodium hydride. The resulting compound is then reacted with benzylamine and methyl isocyanate to produce BCNU. The synthesis of BCNU is a complex process that requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
BCNU has been extensively studied for its potential use in cancer treatment. It is a DNA alkylating agent that prevents cell division and induces apoptosis in cancer cells. BCNU has been used to treat various types of cancer, including brain tumors, lymphomas, and melanomas. In addition to cancer research, BCNU has also been used in neurobiology to study the effects of DNA damage on neuronal cells. It has been shown to induce DNA damage and cell death in neuronal cells, which may contribute to the development of neurodegenerative diseases.
Propriétés
Numéro CAS |
137668-39-4 |
|---|---|
Nom du produit |
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
Formule moléculaire |
C11H15ClN4O |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
1-benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)16(15-14-8-7-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,17) |
Clé InChI |
ZMYGSWYQYMTZAF-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
SMILES canonique |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
Synonymes |
1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene CBzM-1,3,3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)




![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)




